molecular formula C17H23N7O2 B5520053 N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine

N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine

Cat. No. B5520053
M. Wt: 357.4 g/mol
InChI Key: DQGMMPNFNJOXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis AnalysisThe synthesis of related compounds involves multi-step chemical reactions starting from various precursors like citrazinic acid, 2-chloro-6-ethoxy-4-acetylpyridine, and others to yield pyridines, pyrimidinones, oxazinones, and their derivatives showing antimicrobial activities (Hossan et al., 2012). These syntheses often involve condensation, nucleophilic substitution, and cyclization reactions, indicative of the synthetic routes that could be applied to "N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine."

Molecular Structure Analysis

Molecular structure analysis of related compounds involves detailed spectroscopic studies including IR, NMR (1H and 13C), and mass spectrometry to characterize the synthesized compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014). These techniques are crucial for confirming the structure of "N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine" and related compounds, ensuring the correct placement of functional groups and overall molecular architecture.

Chemical Reactions and Properties

The chemical reactions and properties of related compounds are diverse, including their ability to undergo further chemical transformations such as cyclization, nucleophilic substitution reactions, and rearrangements (Sachdeva, Dolzhenko, & Chui, 2012). These properties are indicative of the reactive nature of "N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine," suggesting potential applications in creating novel compounds with desired biological activities.

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments and for pharmaceutical formulations. Although specific data for "N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine" was not found, studies on similar compounds provide a basis for predicting these properties (Gaby et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and ability to undergo specific reactions, are critical for understanding the compound's potential applications and safety profile. Investigations into related compounds have shown a range of reactivities and stabilities, suggesting similar considerations for "N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine" (Sako, Yaekura, Oda, & Hirota, 2000).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized a series of compounds, including pyridines, pyrimidinones, and oxazinones, as antimicrobial agents. These compounds were derived using citrazinic acid and exhibited significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antiproliferative Activity Against Cancer Cell Lines

A series of new derivatives, including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, were synthesized and evaluated for their antiproliferative effect. These compounds showed promising activity against human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).

Treatment of Age-Related Diseases

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, including compounds with free radical scavenger and chelating groups, have been synthesized and evaluated. These compounds showed protection against cell viability decrease and glutathione level reduction induced by hydrogen peroxide, making them potential candidates for treating age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Monoamine Oxidase (MAO) Inhibitory Activity

A new series of 1-(2-pyrimidin-2-yl)piperazine derivatives were synthesized and screened for monoamine oxidase A and B inhibitory activity. Some of these compounds exhibited selective MAO-A inhibitory activity, suggesting their potential use in conditions related to monoamine oxidase activity (Kaya et al., 2017).

properties

IUPAC Name

1-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)oxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2/c1-13-6-7-18-17(19-13)26-12-16(25)24-10-8-23(9-11-24)15-5-4-14(20-21-15)22(2)3/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGMMPNFNJOXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.